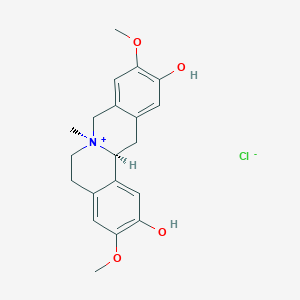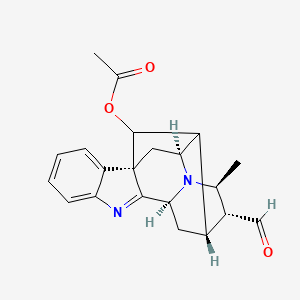![molecular formula C40H50N10O4S B10819689 N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B10819689.png)
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BTL-104 is a monobiotinylated Phos-tag derivative used primarily for the detection of phosphopeptides and phosphoproteins. Phos-tag is a functional molecule that binds specifically to phosphate ions, making it a valuable tool in the study of protein phosphorylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BTL-104 is synthesized by conjugating a biotin molecule to a Phos-tag derivative. The Phos-tag molecule itself is a dinuclear metal complex, typically involving zinc ions, which binds to phosphate groups. The synthesis involves the following steps:
- Preparation of the dinuclear zinc complex of Phos-tag.
- Conjugation of the biotin molecule to the Phos-tag complex under controlled conditions .
Industrial Production Methods
Industrial production of BTL-104 involves large-scale synthesis of the Phos-tag molecule followed by biotinylation. The process is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
BTL-104 primarily undergoes binding reactions with phosphate groups. It does not typically participate in oxidation, reduction, or substitution reactions. The key reaction is the formation of a stable complex between the Phos-tag molecule and phosphate ions .
Common Reagents and Conditions
Reagents: Zinc ions, biotin, and the Phos-tag molecule.
Major Products
The major product of the reaction involving BTL-104 is the stable complex formed between the Phos-tag molecule and the phosphate group of the target molecule .
Wissenschaftliche Forschungsanwendungen
BTL-104 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used in the study of protein phosphorylation and dephosphorylation processes.
Biology: Employed in phosphoproteomics to detect and analyze phosphorylated proteins.
Medicine: Utilized in the development of diagnostic tools for diseases related to abnormal protein phosphorylation.
Industry: Applied in the production of research reagents and diagnostic kits
Wirkmechanismus
BTL-104 exerts its effects by binding specifically to phosphate groups on proteins and peptides. The biotinylated Phos-tag molecule forms a stable complex with the phosphate group, allowing for the detection and analysis of phosphorylated proteins. The molecular target is the phosphate group, and the pathway involves the formation of a dinuclear zinc complex with the Phos-tag molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phos-tag Biotin: A similar compound used for the detection of phosphorylated proteins but with different structural properties.
Uniqueness
BTL-104 is unique due to its specific binding to phosphate groups and its monobiotinylated structure, which allows for easy detection using streptavidin-conjugated detection systems. Its stability and specificity make it a valuable tool in phosphoproteomics .
Eigenschaften
Molekularformel |
C40H50N10O4S |
|---|---|
Molekulargewicht |
767.0 g/mol |
IUPAC-Name |
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C40H50N10O4S/c51-34(26-49(22-30-9-3-6-16-41-30)23-31-10-4-7-17-42-31)27-50(24-32-11-5-8-18-43-32)25-33-15-14-29(21-46-33)39(53)45-20-19-44-37(52)13-2-1-12-36-38-35(28-55-36)47-40(54)48-38/h3-11,14-18,21,34-36,38,51H,1-2,12-13,19-20,22-28H2,(H,44,52)(H,45,53)(H2,47,48,54)/t34?,35-,36-,38-/m0/s1 |
InChI-Schlüssel |
UDSBDKQVXFAEAK-PEJPBKHASA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[(4S,6aR,6bS,8aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B10819607.png)

![[(1S,2S,5S,6S,7S,9R)-5,7-dibenzoyloxy-2-hydroxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-12-yl] pyridine-3-carboxylate](/img/structure/B10819615.png)
![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819623.png)


![[(1S,2S,3S,4S,5R,6S,8S,9R,10S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819638.png)
![2-[(10S,13S,14S)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B10819639.png)
![(13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B10819654.png)
![3-[(3R,5S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B10819656.png)
![(Z)-4-[(1S,2R,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B10819677.png)
![(15R)-3,4,5,11,12,13,21,22,23,26,27,38,39-tridecahydroxy-9,14,17,29,36-pentaoxaoctacyclo[29.8.0.02,7.010,15.019,24.025,34.028,33.032,37]nonatriaconta-1(39),2,4,6,19,21,23,25,27,31,33,37-dodecaene-8,18,30,35-tetrone](/img/structure/B10819681.png)
![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819687.png)
![tert-butyl (4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B10819688.png)